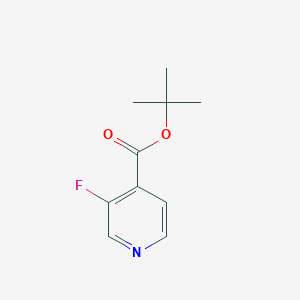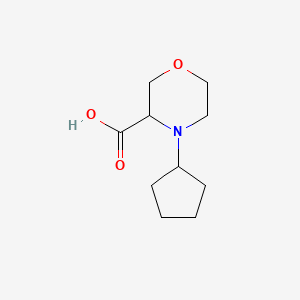
2-(1,3-Dihydroxypropan-2-yl)isoindolin-1,3-dion
Übersicht
Beschreibung
2-(1,3-Dihydroxypropan-2-yl)isoindoline-1,3-dione is a chemical compound with the molecular formula C11H11NO4. It is characterized by an isoindoline nucleus and two hydroxyl groups attached to a propan-2-yl side chain.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Dihydroxypropan-2-yl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a therapeutic agent due to its biological activity.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymer additives, colorants, and dyes.
Wirkmechanismus
Target of Action
The primary targets of 2-(1,3-Dihydroxypropan-2-yl)isoindoline-1,3-dione are currently under investigation. The compound is a member of the N-isoindoline-1,3-dione heterocycles , which have been studied for their diverse chemical reactivity and promising applications . .
Mode of Action
N-isoindoline-1,3-dione derivatives, to which this compound belongs, are known for their diverse chemical reactivity
Biochemical Pathways
N-isoindoline-1,3-dione derivatives have been studied for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials , suggesting that they may interact with a variety of biochemical pathways.
Result of Action
One study has shown that a compound from the n-isoindoline-1,3-dione family had a dose and time-dependent lethal impact on raji cells , suggesting potential cytotoxic effects.
Biochemische Analyse
Biochemical Properties
2-(1,3-Dihydroxypropan-2-yl)isoindoline-1,3-dione plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. . The compound’s hydroxyl groups allow it to form hydrogen bonds with amino acid residues in proteins, influencing their structure and function. Additionally, 2-(1,3-Dihydroxypropan-2-yl)isoindoline-1,3-dione can act as a ligand, binding to specific sites on enzymes and modulating their activity .
Cellular Effects
The effects of 2-(1,3-Dihydroxypropan-2-yl)isoindoline-1,3-dione on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving dopamine receptors . This interaction can lead to changes in gene expression and cellular metabolism. In studies with Raji cells, treatment with 2-(1,3-Dihydroxypropan-2-yl)isoindoline-1,3-dione resulted in increased apoptosis and necrosis, indicating its potential as an anti-cancer agent . The compound’s impact on cell function is mediated through its ability to modulate receptor activity and downstream signaling pathways.
Molecular Mechanism
At the molecular level, 2-(1,3-Dihydroxypropan-2-yl)isoindoline-1,3-dione exerts its effects through binding interactions with biomolecules. It has been shown to bind to the dopamine receptor D2, influencing its conformation and activity . This binding can lead to either inhibition or activation of the receptor, depending on the context. Additionally, the compound can modulate enzyme activity by binding to active sites or allosteric sites, altering their catalytic properties . Changes in gene expression induced by 2-(1,3-Dihydroxypropan-2-yl)isoindoline-1,3-dione are likely mediated through its effects on transcription factors and signaling pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(1,3-Dihydroxypropan-2-yl)isoindoline-1,3-dione in laboratory settings are important considerations for its use in research. Over time, the compound may undergo degradation, leading to changes in its biochemical properties and effects on cells . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of apoptosis and necrosis . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations.
Dosage Effects in Animal Models
In animal models, the effects of 2-(1,3-Dihydroxypropan-2-yl)isoindoline-1,3-dione vary with dosage. Studies have shown that at lower doses, the compound can have beneficial effects, such as reducing inflammation and modulating receptor activity . At higher doses, toxic effects may be observed, including increased apoptosis and necrosis . Understanding the dosage-dependent effects of 2-(1,3-Dihydroxypropan-2-yl)isoindoline-1,3-dione is essential for its potential therapeutic use.
Metabolic Pathways
2-(1,3-Dihydroxypropan-2-yl)isoindoline-1,3-dione is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites with different biochemical properties . These metabolic pathways can influence the compound’s activity and toxicity, highlighting the importance of understanding its metabolism for therapeutic applications.
Transport and Distribution
The transport and distribution of 2-(1,3-Dihydroxypropan-2-yl)isoindoline-1,3-dione within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes by facilitated diffusion or active transport, depending on its concentration and the presence of transporters. Once inside the cell, 2-(1,3-Dihydroxypropan-2-yl)isoindoline-1,3-dione can bind to intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of 2-(1,3-Dihydroxypropan-2-yl)isoindoline-1,3-dione is critical for its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism . Understanding the subcellular localization of 2-(1,3-Dihydroxypropan-2-yl)isoindoline-1,3-dione is essential for elucidating its mechanism of action.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dihydroxypropan-2-yl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . Another method involves the reaction of o-phthalic acids or anhydrides with amines in a solvent mixture of isopropanol and water at reflux, using a silica-supported catalyst to achieve moderate to excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of green and sustainable synthetic approaches is emphasized in recent research to minimize environmental impact and enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-Dihydroxypropan-2-yl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The isoindoline-1,3-dione moiety can be reduced to form isoindoline derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include carbonyl compounds, isoindoline derivatives, and various substituted isoindoline-1,3-dione derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-isoindoline-1,3-dione: Shares the isoindoline-1,3-dione scaffold but lacks the hydroxyl groups.
2-Arylisoindoline-1,3-dione: Contains an aryl group instead of the hydroxyl groups.
4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: Substituted with an amino group and a dioxopiperidinyl moiety.
Uniqueness
2-(1,3-Dihydroxypropan-2-yl)isoindoline-1,3-dione is unique due to the presence of hydroxyl groups on the propan-2-yl side chain, which enhances its reactivity and potential for forming hydrogen bonds. This structural feature distinguishes it from other isoindoline-1,3-dione derivatives and contributes to its diverse applications in scientific research .
Eigenschaften
IUPAC Name |
2-(1,3-dihydroxypropan-2-yl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-5-7(6-14)12-10(15)8-3-1-2-4-9(8)11(12)16/h1-4,7,13-14H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNGWADTWJVQBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30734866 | |
| Record name | 2-(1,3-Dihydroxypropan-2-yl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832730-58-2 | |
| Record name | 2-(1,3-Dihydroxypropan-2-yl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,3-dihydroxypropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


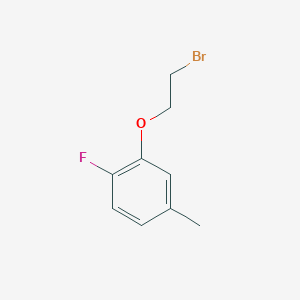
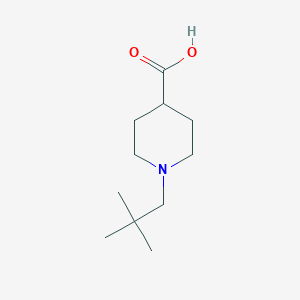
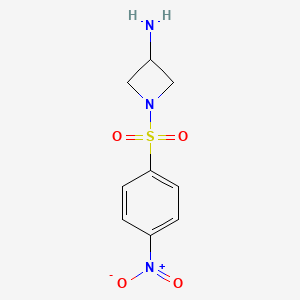
amine](/img/structure/B1400029.png)
![N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine](/img/structure/B1400030.png)
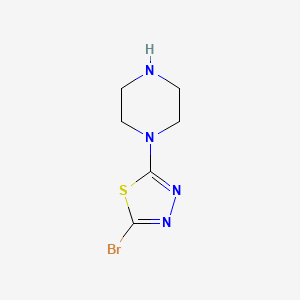
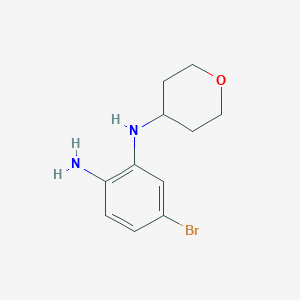
![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta-[c]pyrazol-3-amine](/img/structure/B1400035.png)
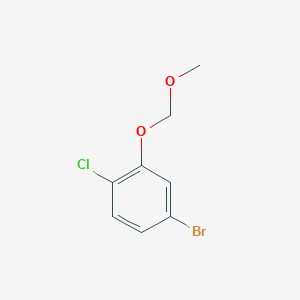

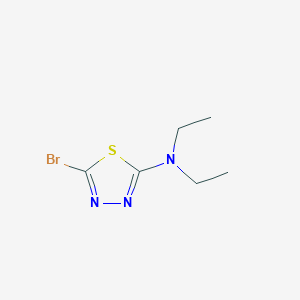
![2-[(2-Fluoro-5-methylphenoxy)methyl]oxirane](/img/structure/B1400043.png)
